molecular formula C27H23N3O5 B3880553 (4-{2-[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]carbonohydrazonoyl}phenoxy)acetic acid

(4-{2-[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]carbonohydrazonoyl}phenoxy)acetic acid

Cat. No. B3880553
M. Wt: 469.5 g/mol
InChI Key: XSKMWTAYFDOMOC-OQWQSLAYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzoylamino group, a phenyl group, a pentadienoyl group, a carbonohydrazonoyl group, a phenoxy group, and an acetic acid group . These functional groups suggest that the compound might have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various chemical reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of multiple aromatic rings (from the benzoylamino and phenyl groups) could contribute to its stability and potentially its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups and their arrangement within the molecule. The presence of the acetic acid group, for example, could make it acidic, while the carbonohydrazonoyl group might be involved in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polar acetic acid group, while its stability might be influenced by the aromatic benzoylamino and phenyl groups .

Mechanism of Action

Without specific context (such as a biological target or a desired chemical transformation), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Without specific experimental data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

2-[4-[(E)-[[(2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoyl]hydrazinylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5/c31-25(32)19-35-23-16-14-21(15-17-23)18-28-30-27(34)24(13-7-10-20-8-3-1-4-9-20)29-26(33)22-11-5-2-6-12-22/h1-18H,19H2,(H,29,33)(H,30,34)(H,31,32)/b10-7+,24-13-,28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKMWTAYFDOMOC-OQWQSLAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O)\NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-{2-[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]carbonohydrazonoyl}phenoxy)acetic acid
Reactant of Route 2
(4-{2-[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]carbonohydrazonoyl}phenoxy)acetic acid
Reactant of Route 3
(4-{2-[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]carbonohydrazonoyl}phenoxy)acetic acid
Reactant of Route 4
(4-{2-[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]carbonohydrazonoyl}phenoxy)acetic acid
Reactant of Route 5
(4-{2-[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]carbonohydrazonoyl}phenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
(4-{2-[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]carbonohydrazonoyl}phenoxy)acetic acid

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